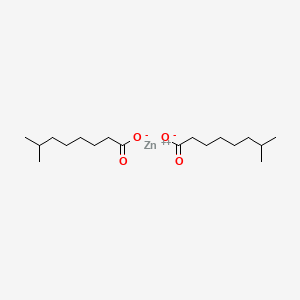
Zinc isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a coordination compound with the molecular formula 2C9H17O2.Zn and a molecular weight of 379.869 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in a solvent such as toluene or xylene. The mixture is heated to a specific temperature, usually around 150-200°C, to facilitate the reaction. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Zinc isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and isononanoic acid derivatives.
Reduction: Elemental zinc and reduced organic by-products.
Substitution: New zinc coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Zinc isononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: It has been studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research has explored its use in topical formulations for skin protection and wound healing.
Industry: It is used as a stabilizer in the production of plastics and as a corrosion inhibitor in coatings and paints .
Mecanismo De Acción
The mechanism of action of zinc isononanoate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems .
Comparación Con Compuestos Similares
Zinc stearate: Another zinc salt used as a lubricant and release agent in the rubber and plastics industries.
Zinc oxide: Widely used in sunscreens, cosmetics, and as a semiconductor material.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness of Zinc Isononanoate: this compound is unique due to its specific ligand structure, which imparts distinct solubility and stability properties. Unlike zinc stearate, which is primarily used for its lubricating properties, this compound is valued for its role as a stabilizer and corrosion inhibitor .
Propiedades
Número CAS |
84418-64-4 |
|---|---|
Fórmula molecular |
C18H34O4Zn |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
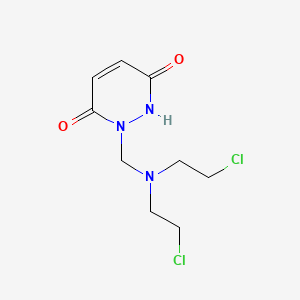
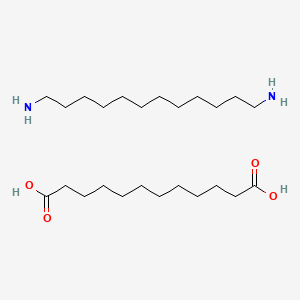
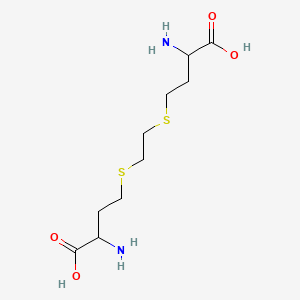


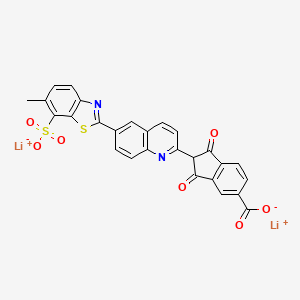
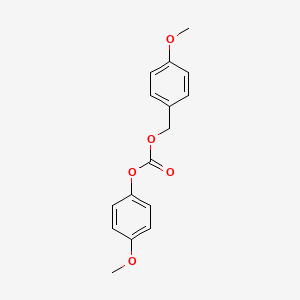
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
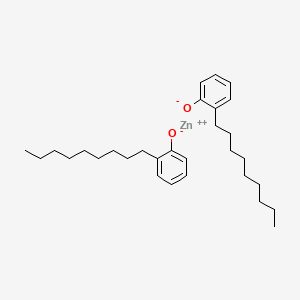
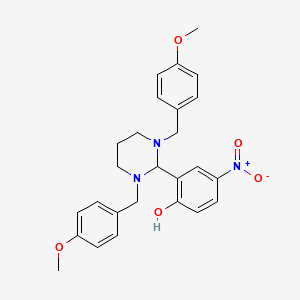
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
